molecular formula C17H21N3O2S B2461754 N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide CAS No. 1226432-14-9

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2461754
CAS No.: 1226432-14-9
M. Wt: 331.43
InChI Key: XHJFLJVMXAVCTN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a methyl group, and a propylpyrimidinylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylaniline and 6-propylpyrimidine-4-thiol.

    Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to further reactions, such as thiolation and amidation, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide
  • N-(2-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide
  • N-(2-methoxy-5-methylphenyl)-2-((4-pyrimidinyl)thio)acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide is unique due to the specific combination of functional groups and the resulting chemical and biological properties

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((6-propylpyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in neuroprotection and enzyme inhibition. This article examines the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 288.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory effects on carbonic anhydrase II (CA II), which is crucial for maintaining acid-base balance in tissues. The IC50 values for related compounds suggest significant inhibitory potential, which may extend to this compound, although specific data are yet to be published.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, studies on related acetamides have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Studies

Several studies have evaluated the biological activity of structurally similar compounds, providing insights into potential effects of this compound.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameIC50 (nM)NeuroprotectionRemarks
Compound A16.7YesSelective CA II inhibitor
Compound B12.0YesNeuroprotective against SNP-induced damage
This compoundTBDTBDPotential based on structural similarity

Case Studies

  • Neuroprotective Study : A study assessed the neuroprotective effects of various acetamides on PC12 cells exposed to sodium nitroprusside (SNP). Results indicated that certain derivatives exhibited significant protective effects, suggesting that this compound could similarly protect neuronal cells from oxidative stress.
  • Enzyme Inhibition Study : Research on related thiazole derivatives demonstrated their efficacy as carbonic anhydrase inhibitors, with implications for treating conditions like glaucoma and epilepsy. The potential for this compound to exhibit similar properties warrants further investigation.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-propylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-4-5-13-9-17(19-11-18-13)23-10-16(21)20-14-8-12(2)6-7-15(14)22-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFLJVMXAVCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)SCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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